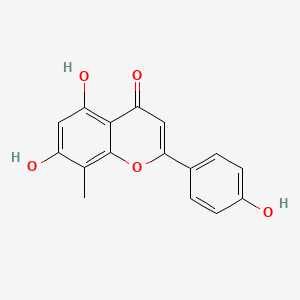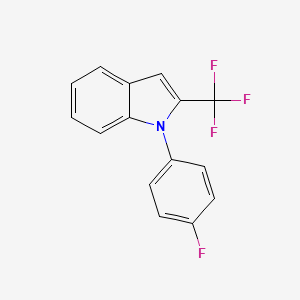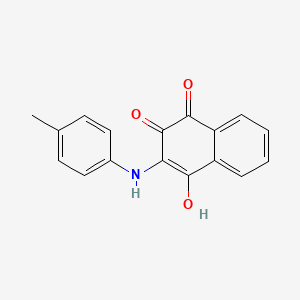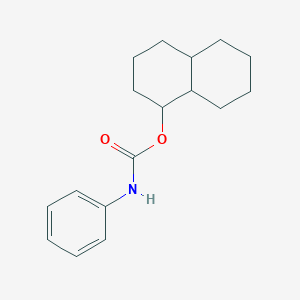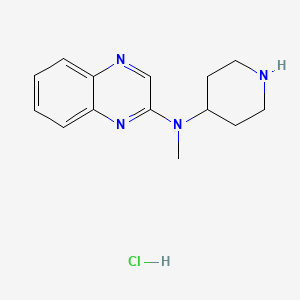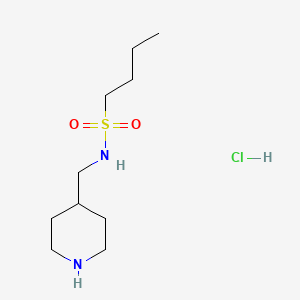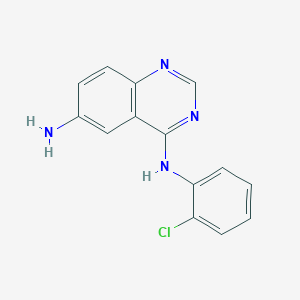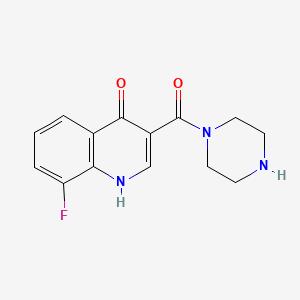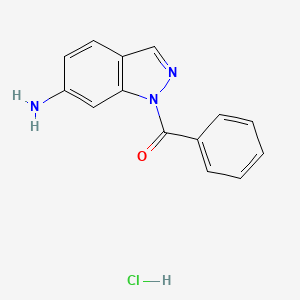
1H-Indazole-6-amine, 1-benzoyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazole-6-amine, 1-benzoyl-, monohydrochloride is a compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties . The compound’s unique structure, which includes an indazole core, makes it a valuable subject for scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1H-Indazole-6-amine, 1-benzoyl-, monohydrochloride involves several steps, typically starting with the formation of the indazole core. One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere . Industrial production methods may involve optimization of these reactions to increase yield and reduce byproducts.
Análisis De Reacciones Químicas
1H-Indazole-6-amine, 1-benzoyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
1H-Indazole-6-amine, 1-benzoyl-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 1H-Indazole-6-amine, 1-benzoyl-, monohydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
1H-Indazole-6-amine, 1-benzoyl-, monohydrochloride can be compared with other indazole derivatives, such as:
1H-Indazole-3-carboxylic acid: Known for its anti-inflammatory properties.
1H-Indazole-4-carboxamide: Studied for its anticancer activity.
1H-Indazole-5-sulfonamide: Investigated for its antimicrobial effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Conclusion
This compound is a compound of significant interest due to its diverse applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool for the development of new therapeutic agents and materials.
Propiedades
Número CAS |
36174-05-7 |
|---|---|
Fórmula molecular |
C14H12ClN3O |
Peso molecular |
273.72 g/mol |
Nombre IUPAC |
(6-aminoindazol-1-yl)-phenylmethanone;hydrochloride |
InChI |
InChI=1S/C14H11N3O.ClH/c15-12-7-6-11-9-16-17(13(11)8-12)14(18)10-4-2-1-3-5-10;/h1-9H,15H2;1H |
Clave InChI |
OTXFWKDCJSVUBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N2C3=C(C=CC(=C3)N)C=N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B15064169.png)
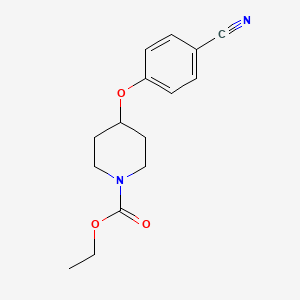
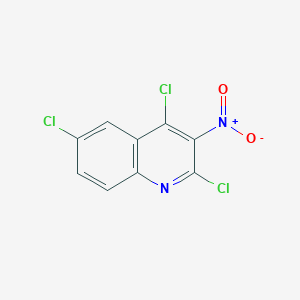
![Butanamide, N-[(4-butyl-2,3-dihydro-1H-inden-1-yl)methyl]-](/img/structure/B15064185.png)
![Carbamic acid, [3-(trimethoxysilyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B15064197.png)
